molecular formula C16H16O2S B14177993 Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate CAS No. 923261-76-1

Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate

Cat. No.: B14177993
CAS No.: 923261-76-1
M. Wt: 272.4 g/mol
InChI Key: ZRRPYVKLQBUZJP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate is a chemical compound that belongs to the class of enoate esters. It is characterized by the presence of a thiophene ring substituted with a phenyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of thiophene derivatives and phenyl-substituted compounds. The reaction proceeds through a series of steps, including nucleophilic attack, cyclization, and esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate can be compared with other similar compounds, such as:

Properties

CAS No.

923261-76-1

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

ethyl 4-(4-phenylthiophen-2-yl)but-2-enoate

InChI

InChI=1S/C16H16O2S/c1-2-18-16(17)10-6-9-15-11-14(12-19-15)13-7-4-3-5-8-13/h3-8,10-12H,2,9H2,1H3

InChI Key

ZRRPYVKLQBUZJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC1=CC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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